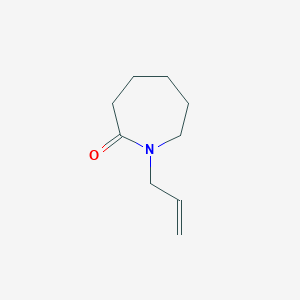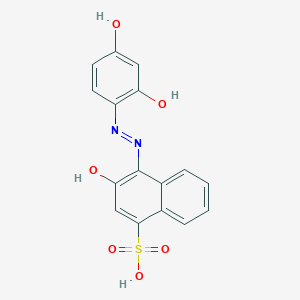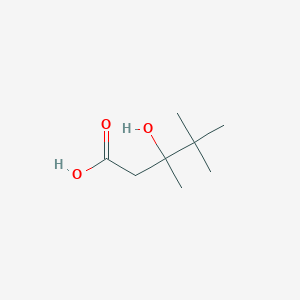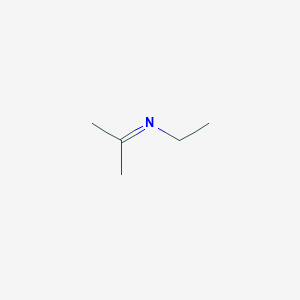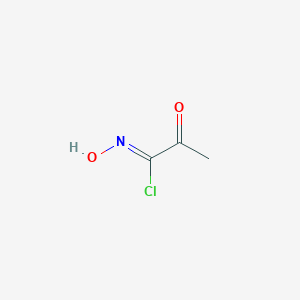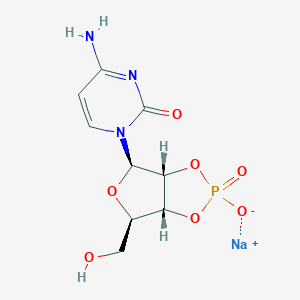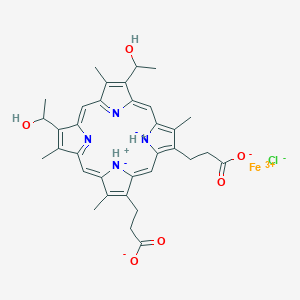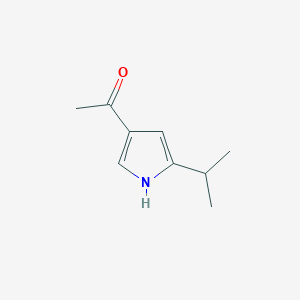
Cyclohexanesulfenyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanesulfenyl chloride is a chemical compound that is widely used in scientific research. It is an organic sulfenyl chloride that is used in various applications, including organic synthesis and as a reagent in biochemical assays.
Wissenschaftliche Forschungsanwendungen
Cyclohexanesulfenyl chloride is used in various scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of sulfenamides and sulfenyl chlorides. Cyclohexanesulfenyl chloride is also used as a reagent in biochemical assays, particularly in the detection of thiol-containing compounds.
Wirkmechanismus
The mechanism of action of cyclohexanesulfenyl chloride involves the reaction of the sulfenyl chloride group with thiol-containing compounds. The reaction results in the formation of a sulfenamide or a disulfide bond. The reaction is typically carried out under mild conditions and does not require the use of harsh reagents.
Biochemische Und Physiologische Effekte
Cyclohexanesulfenyl chloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, particularly those that contain thiol groups. Cyclohexanesulfenyl chloride has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using cyclohexanesulfenyl chloride in lab experiments is its mild reaction conditions. It does not require the use of harsh reagents or high temperatures. However, one of the limitations of using cyclohexanesulfenyl chloride is its reactivity with water and air. It must be stored under an inert atmosphere and used quickly to prevent degradation.
Zukünftige Richtungen
There are several future directions for the use of cyclohexanesulfenyl chloride in scientific research. One potential application is in the development of new drugs that target thiol-containing enzymes. Cyclohexanesulfenyl chloride could also be used in the development of new biochemical assays for the detection of thiol-containing compounds. Additionally, the synthesis of new sulfenyl chlorides using cyclohexanesulfenyl chloride could lead to the development of new organic compounds with unique properties.
Synthesemethoden
The synthesis of cyclohexanesulfenyl chloride involves the reaction of cyclohexanethiol with thionyl chloride. The reaction produces cyclohexanesulfenyl chloride and sulfur dioxide gas. The reaction is typically carried out in a solvent such as dichloromethane or chloroform.
Eigenschaften
CAS-Nummer |
17797-03-4 |
|---|---|
Produktname |
Cyclohexanesulfenyl chloride |
Molekularformel |
C6H11ClS |
Molekulargewicht |
150.67 g/mol |
IUPAC-Name |
cyclohexyl thiohypochlorite |
InChI |
InChI=1S/C6H11ClS/c7-8-6-4-2-1-3-5-6/h6H,1-5H2 |
InChI-Schlüssel |
XRFDWTWFFLOKAV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)SCl |
Kanonische SMILES |
C1CCC(CC1)SCl |
Andere CAS-Nummern |
17797-03-4 |
Synonyme |
Cyclohexanesulfenyl chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)

![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)
